[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers
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Overview
Description
[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with a methyl group and a trifluoromethyl group, along with a methanol functional group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethyl-substituted alkene with a diazo compound in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
The resulting cyclopropane intermediate is then subjected to reduction using a hydride source, such as lithium aluminum hydride (LiAlH4), to yield the desired methanol derivative.
Industrial Production Methods
On an industrial scale, the production of [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening for catalyst optimization and reaction conditions is common to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the trifluoromethyl group to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products
Oxidation: [1-methyl-2-(trifluoromethyl)cyclopropyl]aldehyde or [1-methyl-2-(trifluoromethyl)cyclopropyl]carboxylic acid
Reduction: [1-methyl-2-(methyl)cyclopropyl]methanol
Substitution: [1-methyl-2-(trifluoromethyl)cyclopropyl]chloride
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts significant electronic effects, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound promising candidates for drug development.
Medicine
In medicine, [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol and its derivatives are investigated for their potential therapeutic effects. The compound’s unique structure allows for the exploration of new mechanisms of action and targets in the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. The cyclopropyl ring provides rigidity to the molecule, which can affect its overall conformation and interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- [1-methyl-2-(trifluoromethyl)cyclopropyl]amine
- [1-methyl-2-(trifluoromethyl)cyclopropyl]carboxylic acid
- [1-methyl-2-(trifluoromethyl)cyclopropyl]chloride
Uniqueness
Compared to its analogs, [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Properties
CAS No. |
2357486-62-3 |
---|---|
Molecular Formula |
C6H9F3O |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
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